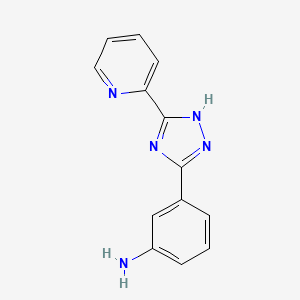
3-(5-(ピリジン-2-イル)-1H-1,2,4-トリアゾール-3-イル)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” is a complex organic compound that contains a pyridine and a triazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,4-triazole is a class of heterocyclic compounds that contain the fundamental five-membered ring structure with three nitrogen atoms and two carbon atoms at non-adjacent positions .
Chemical Reactions Analysis
The chemical reactions involving “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely be complex and highly dependent on the specific conditions and reagents used. For example, a novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride and screened for biological activities .
科学的研究の応用
製薬合成
イソインドリン-1,3-ジオン骨格は、製薬合成において有望であることが示されています。研究者は、この化合物の誘導体にアクセスするためのさまざまな合成戦略を探求してきました。 一般的なアプローチの1つは、芳香族第一級アミンとマレイン酸無水物の誘導体を縮合反応させることで、N-イソインドリン-1,3-ジオンを形成することです 。これらの誘導体は、新しい薬物候補のビルディングブロックとして役立ちます。
除草剤および農薬
この化合物のユニークな構造により、除草剤や農薬の潜在的な候補となっています。研究者は、植物の成長を阻害し、雑草を抑制するその有効性を調査してきました。 除草剤としての特性を最適化するために、さらなる研究が必要です .
着色剤および染料
N-イソインドリン-1,3-ジオン誘導体は、その着色剤および染料としての用途について検討されてきました。 その発色団特性により、繊維、塗料、その他の色の関連する産業での使用に適しています .
ポリマー添加剤
この化合物の反応性により、ポリマーマトリックスに組み込むことができます。 機械的強度、熱安定性、またはUV耐性などのポリマー特性を修正するための添加剤として役立ちます .
有機合成
研究者は、有機合成においてN-イソインドリン-1,3-ジオン誘導体を利用してきました。これらの化合物は、環化、縮合、および官能基変換を含むさまざまな反応に関与します。 その汎用性により、複雑な有機分子を構築するための貴重なツールとなっています .
フォトクロミック材料
この化合物のフォトクロミック特性は注目を集めています。 フォトクロミック材料は光にさらされると色が変化し、N-イソインドリン-1,3-ジオン誘導体は、光学デバイス、センサー、スマートマテリアルに用途を見つけることができます .
抗線維化活性
この化合物の誘導体の一部は、ピルフェニドンなどの既存の薬物よりも優れた抗線維化活性を示しました。 これらの知見は、線維症性疾患における潜在的な治療用途を示唆しています .
要約すると、N-イソインドリン-1,3-ジオン誘導体の構造活性相関と生物学的特性を理解することは、それらを治療薬としての潜在能力を最大限に引き出すために不可欠です。 さらに、持続可能で環境に優しい合成アプローチは、この分野の研究を進めるために不可欠です 。詳細が必要な場合や、さらに質問がある場合は、お気軽にお尋ねください! 😊
Safety and Hazards
The safety and hazards associated with “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely depend on its specific chemical structure and how it is used. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
The future directions for research on “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely depend on its specific properties and potential applications. For example, similar compounds have been studied for their potential as bioactive ligands and chemosensors . Additionally, solvent- and catalyst-free synthesis methods under microwave irradiation have been explored for similar compounds .
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It has been suggested that similar compounds can effectively interact with their targets through various mechanisms . For instance, some compounds can promote C–H amination mediated by cupric acetate .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities . For instance, some compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
生化学分析
Biochemical Properties
3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with metal ions such as manganese, copper, and cadmium, which can influence its reactivity and biological activity . The interactions between 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline and these metal ions can lead to the formation of coordination chains and grid-like complexes, which can affect the compound’s biochemical properties .
Cellular Effects
The effects of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline has been shown to impact the expression of genes related to cell growth and differentiation .
Molecular Mechanism
At the molecular level, 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to either inhibition or activation of their activity . The compound’s ability to form complexes with metal ions also plays a significant role in its molecular mechanism of action. These interactions can result in changes in gene expression and alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline can lead to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and damage to tissues . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with these enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical properties .
特性
IUPAC Name |
3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,14H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDJJUJMHFDQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2360654.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2360656.png)
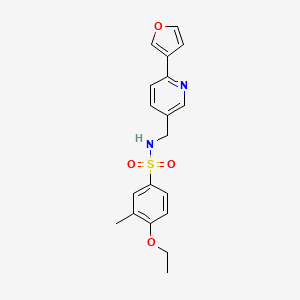
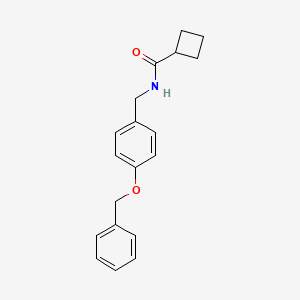
![(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2360663.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2360664.png)
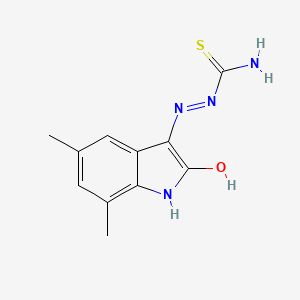
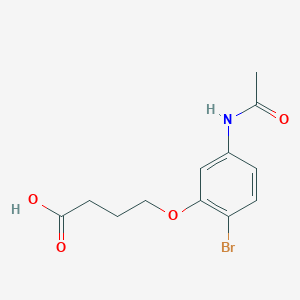
![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)
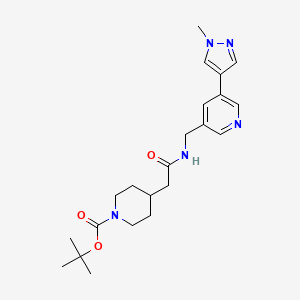
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)

![N-[4-({3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)
